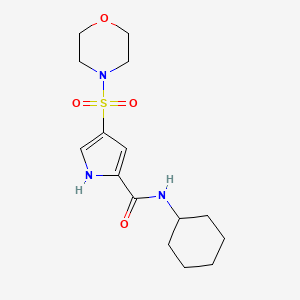
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide (abbreviated as SMIP-016) is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of compounds known as pyrrole carboxamide derivatives and is known to have potent anti-cancer activity.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is not fully understood, but it is known to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is able to destabilize these oncogenic proteins and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been shown to inhibit the angiogenesis, or the formation of new blood vessels, that is necessary for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is its potency and specificity for HSP90. This makes it an attractive candidate for cancer therapy, as it is able to selectively target cancer cells while sparing normal cells. However, one limitation of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is its solubility, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration schedule for N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide. One area of interest is the development of more soluble analogs of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide that can be administered more easily in vivo. Another area of interest is the combination of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide with other anti-cancer agents to enhance its efficacy. Finally, further research is needed to determine the long-term effects of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide on normal cells and tissues.
Synthesemethoden
The synthesis of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide involves several steps, starting with the reaction of cyclohexylamine with 2,4-dichloropyrrole to form N-cyclohexyl-2,4-dichloropyrrole. This compound is then reacted with morpholine to form N-cyclohexyl-4-morpholin-4-ylpyrrole-2-carboxamide. Finally, the sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride to form N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has also been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c19-15(17-12-4-2-1-3-5-12)14-10-13(11-16-14)23(20,21)18-6-8-22-9-7-18/h10-12,16H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGLKFQBYFYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
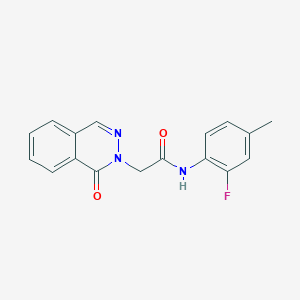
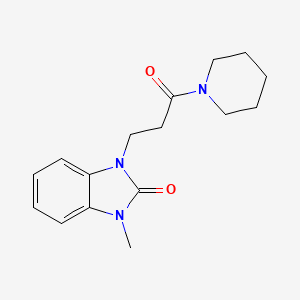
![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
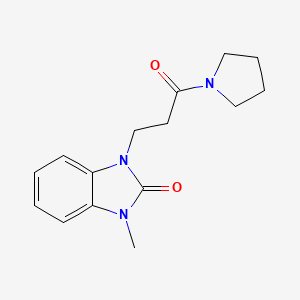
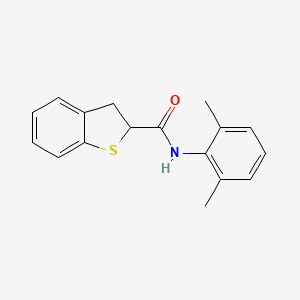
![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

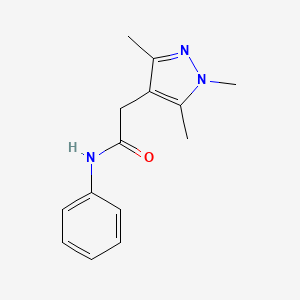
![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)